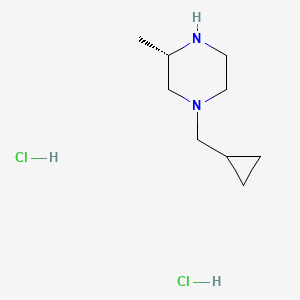

(S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride

Description

Properties

IUPAC Name |

(3S)-1-(cyclopropylmethyl)-3-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-8-6-11(5-4-10-8)7-9-2-3-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPDMCHXOCIDPC-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)CC2CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Using Cyclization Reactions

-

- React (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU .

- Perform the reaction in an appropriate solvent under controlled conditions.

- Deprotect the resulting intermediate to obtain the piperazine core.

- Introduce the cyclopropylmethyl group through a suitable alkylation reaction.

- Finally, add a methyl group to the piperazine ring and convert it into the dihydrochloride form.

Method Inspired by Volasertib Intermediate Synthesis

This method is inspired by the synthesis of 1-cyclopropylmethylpiperazine , an intermediate for Volasertib, and can be adapted for the synthesis of (S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride .

-

- Add N-Boc-piperazine and triethylamine or pyridine to an inert solvent.

- Dropwise add cyclopropanecarbonyl chloride at low temperatures.

- Extract the organic phase and concentrate to obtain 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester .

- Reduce the carbonyl group using sodium borohydride and boron trifluoride-diethyl ether .

- Deprotect the Boc group using concentrated hydrochloric acid and then alkalify.

- Introduce a methyl group to the piperazine ring and convert it into the dihydrochloride form.

Comparison of Methods

| Method | Starting Materials | Key Steps | Advantages |

|---|---|---|---|

| Cyclization | (S,S)-N,N’-bisnosyl diamine, Diphenylvinylsulfonium triflate, DBU | Cyclization, Deprotection, Alkylation | High stereoselectivity |

| Volasertib Inspired | N-Boc-piperazine, Cyclopropanecarbonyl chloride, Triethylamine/Pyridine | Carbonyl reduction, Boc deprotection | Low cost, high yield |

Research Findings and Challenges

- Stereoselectivity : The cyclization method offers high stereoselectivity, crucial for obtaining the desired (S)-enantiomer.

- Yield and Cost : The Volasertib-inspired method provides a high yield and is cost-effective, making it suitable for large-scale production.

- Challenges : The introduction of the methyl group and conversion to dihydrochloride form require careful control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

(S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Implications of Structural Variations

- Cyclopropylmethyl vs. Cyclohexyl : The cyclopropylmethyl group’s smaller size and ring strain may improve metabolic stability compared to cyclohexyl .

- Salt Forms: Dihydrochloride salts (e.g., –9) generally offer higher aqueous solubility than mono-hydrochloride forms (e.g., ), critical for drug formulation .

- Stereochemistry : Enantiomers like (S) vs. (R) configurations can lead to divergent biological activities, as seen in receptor-binding assays for piperazine-based therapeutics .

Biological Activity

(S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H18Cl2N2

- Molecular Weight : 205.15 g/mol

- CAS Number : 18403316

The compound features a piperazine ring, which is known for its role in various biological activities, including neuropharmacological effects.

(S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride primarily interacts with neurotransmitter receptors and may exhibit agonistic or antagonistic properties depending on the target receptor.

Target Receptors

- Dopamine Receptors : The compound has shown potential as a D2 receptor antagonist, which may contribute to its antipsychotic effects.

- Serotonin Receptors : It also exhibits activity at the 5-HT1A receptor, associated with anxiolytic and antidepressant effects.

Antipsychotic Effects

Research indicates that compounds similar to (S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride can reduce symptoms of psychosis by balancing dopamine and serotonin levels in the brain. This dual action may help mitigate side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms .

Antidepressant and Anxiolytic Properties

The agonistic activity at the 5-HT1A receptor suggests potential antidepressant and anxiolytic effects. This is supported by studies indicating that modulation of serotonin pathways can alleviate anxiety and depressive symptoms .

Pharmacokinetics

Understanding the pharmacokinetics of (S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to have good bioavailability due to its chemical structure.

- Distribution : It likely distributes widely in body tissues, including the central nervous system, given its relevance in treating neurological disorders.

- Metabolism : The metabolic pathways are not fully elucidated but may involve cytochrome P450 enzymes.

- Excretion : Primarily excreted via renal pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar piperazine derivatives:

- Anticancer Activity :

- Neuropharmacological Effects :

- Behavioral Studies :

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induction of apoptosis in A549 and HeLa cells through caspase activation |

| Neuropharmacological Effects | Effective management of schizophrenia symptoms; reduction in extrapyramidal symptoms |

| Behavioral Studies | Reduced anxiety-like behaviors in animal models |

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and enantiomeric purity of (S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride?

Methodological Answer: The synthesis typically involves coupling the cyclopropylmethyl group to the piperazine backbone using carbodiimide-based reagents (e.g., EDC•HCl) with HOBt as an activating agent in anhydrous dichloromethane (CH₂Cl₂). Triethylamine (Et₃N) is added to maintain basicity. Post-reaction, the dihydrochloride salt is precipitated using dry HCl in diethyl ether. Purification via flash chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization ensures ≥95% purity. Chiral HPLC or polarimetry should confirm enantiomeric excess .

Q. How should researchers characterize the physicochemical properties of this compound to ensure batch consistency?

Methodological Answer: Key characterization steps include:

- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) mobile phase.

- Structural Confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify cyclopropylmethyl and methyl substituents.

- Salt Form Validation : Elemental analysis for Cl⁻ content (theoretical ~21.4% for dihydrochloride).

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

Q. What storage conditions are critical to maintain the stability of this compound in laboratory settings?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Desiccants (e.g., silica gel) should be used to prevent hygroscopic degradation. Periodic purity checks via HPLC are recommended, especially after thawing. Avoid freeze-thaw cycles, as repeated crystallization may induce polymorphism .

Advanced Research Questions

Q. How can in silico modeling guide the design of derivatives with enhanced target affinity?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Focus on the cyclopropylmethyl group’s steric effects and the piperazine ring’s conformational flexibility.

- QSAR Modeling : Train models on existing bioactivity data (IC₅₀ values) to predict substituent effects. Prioritize substituents with favorable logP (1.5–3.0) and polar surface area (<90 Ų) for CNS penetration .

Q. What strategies resolve contradictory bioactivity data across cell-based vs. in vivo assays?

Methodological Answer:

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rodent) to assess first-pass metabolism. LC-MS/MS quantifies parent compound degradation.

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction. Low free fraction (<5%) may explain reduced in vivo efficacy despite high in vitro potency.

- Species-Specific Receptor Profiling : Compare target receptor isoforms (e.g., human vs. murine 5-HT₁A) via radioligand binding assays .

Q. What analytical techniques are recommended for detecting degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to acid (0.1M HCl, 70°C), base (0.1M NaOH, 70°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

- Detection : UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile). High-resolution mass spectrometry (HRMS) identifies degradation pathways (e.g., N-demethylation or cyclopropane ring opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.